1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-fluorophenyl)-1-(furan-2-ylmethyl)thiourea
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Overview
Description
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-fluorophenyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C23H21F2N3OS and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications
1. Material Science and Pharmaceutical Applications
Thiophene, a component of the compound, is significant in material science and pharmaceuticals. It has been used in a wide range of biological activities, including antibacterial, antifungal, antioxidant, antivirus, and antiprotozoal activities. Polymeric thiophenes have applications in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju et al., 2018).
2. Synthesis and Antimicrobial Activities
Compounds with a structure similar to the given compound have shown promising results in antimicrobial activities. For instance, the synthesis of linezolid-like molecules, which have structures similar to the specified compound, demonstrated good antitubercular activities (Başoğlu et al., 2012).
3. Fluorination Techniques in Organic Chemistry
The fluorination of electron-rich heteroaromatic carboxylic acids, including furan and indole derivatives, is a notable application. Such fluorinated products are relevant in various chemical synthesis processes (Yuan et al., 2017).
4. Crystal X-Ray Diffraction Studies
The compound's structural analogs have been characterized using crystal X-ray diffraction, highlighting their utility in understanding molecular and crystal structures in chemistry (Saeed et al., 2010).
5. Synthesis of Novel Pyridine and Naphthyridine Derivatives
The synthesis processes involving furan and thiophene derivatives are crucial in creating novel pyridine and naphthyridine derivatives, which have significant applications in medicinal chemistry (Abdelrazek et al., 2010).
6. Vibrational Properties and Quantum Chemical Calculations
The vibrational properties and quantum chemical calculations of similar compounds help in understanding their physical and chemical characteristics, which are essential in various scientific applications (Hritzová et al., 2005).
7. Dye-Sensitized Solar Cells
Derivatives of phenothiazine, including those with furan as a linker, have been used in dye-sensitized solar cells, demonstrating the potential of such compounds in renewable energy technologies (Kim et al., 2011).
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are used in the treatment of various disorders in the human body .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives’ action depend on their specific targets and mode of action. Some derivatives have shown inhibitory activity against certain viruses .
properties
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3OS/c1-15-20(21-13-17(25)7-8-22(21)26-15)9-10-28(14-19-6-3-11-29-19)23(30)27-18-5-2-4-16(24)12-18/h2-8,11-13,26H,9-10,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULNLCVFUDWYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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